molecular formula C23H18ClN3O2S B7730727 MFCD02979195

MFCD02979195

Cat. No.: B7730727
M. Wt: 435.9 g/mol
InChI Key: LUKDSHXQDBOYDD-LDADJPATSA-N
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Description

However, based on structural and functional analogs discussed in the literature, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD02258901) are typically organoboron or heterocyclic derivatives used in catalysis, medicinal chemistry, or materials science . Such compounds often exhibit unique physicochemical properties, including high solubility in polar solvents, moderate LogP values, and bioactivity profiles (e.g., GI absorption, BBB permeability) . While specific data for MFCD02979195 is absent, its analogs are synthesized via transition metal-catalyzed cross-coupling reactions or nucleophilic substitutions, as outlined in experimental protocols .

Properties

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-prop-2-enoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-2-11-29-21-10-6-4-8-17(21)12-18(14-25)22(28)27-23-26-15-19(30-23)13-16-7-3-5-9-20(16)24/h2-10,12,15H,1,11,13H2,(H,26,27,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKDSHXQDBOYDD-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979195 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD02979195 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under specific conditions:

    Oxidation: Conducted in an acidic or basic medium at elevated temperatures.

    Reduction: Performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Often requires the presence of a catalyst or a specific solvent to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD02979195 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which MFCD02979195 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Research Findings and Methodologies

Analytical Techniques
  • Chromatography : Reverse-phase HPLC (, Supplementary Table 3) was used to quantify impurities in MFCD13195646 (purity >98%) .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirmed the regioselectivity of MFCD02258901 synthesis, with coupling constants (J = 8.2 Hz) indicating para-substitution .

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